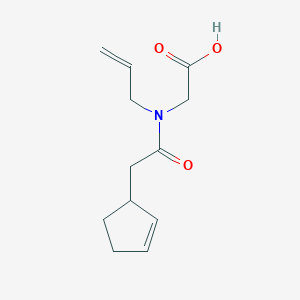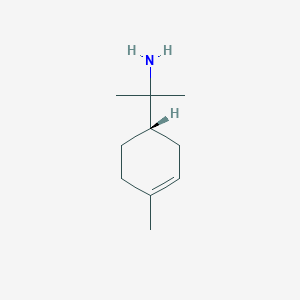![molecular formula C13H10N4O2S B14897166 N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14897166.png)
N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine is a chemical compound with the empirical formula C13H10N4O2S and a molecular weight of 286.31 g/mol . This compound is known for its potent antitubercular activity and is often referred to by its synonym, TP053 . It is a thienopyrimidine derivative that has shown significant potential in scientific research, particularly in the field of medicinal chemistry.
Métodos De Preparación
The synthesis of N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine involves several steps. One common synthetic route includes the reaction of 2-phenylthiophene-3-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with guanidine to yield the thienopyrimidine core. Subsequent nitration and methylation steps produce the final compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nitrating agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its antitubercular properties have potential therapeutic applications in the treatment of tuberculosis.
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine involves its activation by mycothiol-dependent reductase Rv2466c. This enzyme mediates the reductive activation of the compound, allowing it to exert its antibacterial effects by killing both replicating and non-replicating Mycobacterium tuberculosis . The molecular targets and pathways involved in this process are still being studied, but the compound’s ability to disrupt bacterial cell function is well-documented.
Comparación Con Compuestos Similares
N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its potent antitubercular activity and specific mechanism of action. Similar compounds include:
- N-(2-phenylethyl)-N-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amine
- N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-N’-(1-naphthyl)-1,2-ethanediamine These compounds share structural similarities but differ in their specific biological activities and applications.
Propiedades
Fórmula molecular |
C13H10N4O2S |
|---|---|
Peso molecular |
286.31 g/mol |
Nombre IUPAC |
N-methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H10N4O2S/c1-14-12-9-7-10(17(18)19)20-13(9)16-11(15-12)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,16) |
Clave InChI |
JHLJMVJTSFLRPS-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C2C=C(SC2=NC(=N1)C3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B14897091.png)











